N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-5-13(10-12(11)2)16(18)17-14-6-8-15(9-7-14)21(3,19)20/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIQLXCQUQIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-methanesulfonylphenylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide and related compounds:
Key Observations :
- A3 () shares the 4-methanesulfonylphenyl moiety but incorporates a dimethoxy-substituted acrylic acid backbone, leading to higher melting points (236.5°C) and distinct UV absorption (λmax = 324 nm).
- S9229 () retains the 3,4-dimethylbenzamide core but replaces the sulfonyl group with a chiral alkoxyalkyl chain, enhancing its umami flavor potency.
Metabolic and Toxicological Profiles
Metabolism of S9229 vs. This compound
- S9229: Rapid elimination (Tmax = 0.25–2 hours) with extensive phase I metabolism (hydroxylation, dihydroxylation, demethylation) and minor glucuronidation. Major metabolites include hydroxylated derivatives at the C-4 aryl methyl group (54% abundance) .
- This compound : Predicted to undergo sulfone reduction or oxidative metabolism due to the methanesulfonyl group, though empirical data are lacking. The dimethyl groups may slow hepatic clearance compared to S9227.
Toxicity Comparisons
- A3: No direct toxicity data, but similar acrylates are associated with reactive metabolite formation.
Functional and Application-Based Differences
- Umami Potency: S9229’s chiral N-alkyl chain is critical for T1R1/T1R3 receptor activation, achieving effects at 0.1% of monosodium glutamate (MSG) concentrations .
- Therapeutic Potential: The methanesulfonyl group in the target compound may confer COX-2 inhibitory activity akin to rofecoxib derivatives (), though cardiovascular risks require evaluation.
Biological Activity
N-(4-Methanesulfonylphenyl)-3,4-dimethylbenzamide is a compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzamide structure with a methanesulfonyl group and two methyl groups on the aromatic ring. The presence of these substituents influences its solubility, binding affinity, and biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The inhibition of COX-2 specifically can lead to anti-inflammatory effects and pain relief.
- Cellular Pathway Modulation : The compound may also interact with other cellular pathways involved in proliferation and apoptosis, making it a candidate for cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:
- Melanoma and Prostate Cancer : Compounds structurally similar to this compound have demonstrated improved antiproliferative activity in melanoma and prostate cancer cells, suggesting that modifications to the benzamide structure can enhance efficacy from micromolar to nanomolar ranges .
Anti-inflammatory Effects
The anti-inflammatory potential is primarily attributed to the inhibition of COX-2. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and associated symptoms.
Case Studies
Several studies have evaluated the biological activity of benzamide derivatives similar to this compound:
- Study on COX-2 Inhibition :
- Antiproliferative Studies :
Data Table: Biological Activity Overview
| Compound Name | Activity Type | Target/Mechanism | IC50/EC50 Values |
|---|---|---|---|
| This compound | Anticancer | Inhibits cell proliferation | Low nM (exact values TBD) |
| Similar Benzamide Derivative | COX-2 Inhibition | Inhibition of COX-2 | IC50 = 54 nM |
| SMART Agents (related compounds) | Antiproliferative | Tubulin polymerization inhibition | Low nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
